Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
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Overview
Description
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropyl group, a piperidine ring, and a carbamic acid ester, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions involving cyclization of appropriate precursors. The cyclopropyl group is then introduced via cyclopropanation reactions, which often require the use of diazo compounds and transition metal catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester group can produce alcohols.
Scientific Research Applications
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may also play a role in stabilizing the compound’s conformation, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.
Uniqueness: Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The tert-butyl ester group provides steric hindrance, potentially enhancing the compound’s stability and selectivity in reactions.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Biological Activity
Cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (CAS No. 1353961-82-6) is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound's molecular formula is C13H26N2O3 with a molecular weight of 258.36 g/mol. Its structure includes a cyclopropyl group, a piperidine moiety, and a carbamate functional group, which are critical for its biological interactions.
Research indicates that compounds containing piperidine derivatives exhibit various biological activities, including:
- Anticancer Activity : Some piperidine derivatives have shown potential in cancer therapy by inducing apoptosis in cancer cells. For instance, a study demonstrated that certain piperidine analogs exhibited cytotoxic effects against hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
- Cholinesterase Inhibition : Compounds similar to cyclopropyl-[1-(2-hydroxy-ethyl)-piperidin-4-yl]-carbamic acid have been noted for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function .
Biological Activity Overview
Case Studies
- Anticancer Efficacy : A recent study explored the anticancer properties of piperidine derivatives, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
- Alzheimer's Disease Research : Another investigation focused on the neuroprotective effects of similar compounds on cholinergic systems. The findings revealed that these compounds could effectively inhibit cholinesterases, leading to improved cognitive outcomes in animal models of Alzheimer's disease .
Properties
IUPAC Name |
tert-butyl N-cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(12-4-5-12)13-6-8-16(9-7-13)10-11-18/h12-13,18H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPWHWBESRFHGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCN(CC2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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